N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide
Overview
Description
TCS JNK 5a, also known as JNK Inhibitor IX, is a potent and selective inhibitor of c-Jun N-terminal kinase 2 and c-Jun N-terminal kinase 3. It is widely used in scientific research for its ability to inhibit these kinases, which are part of the mitogen-activated protein kinase family. These kinases play a crucial role in various cellular processes, including apoptosis, inflammation, and stress responses .
Mechanism of Action
Target of Action
TCS JNK 5a, also known as JNK Inhibitor IX, is a selective inhibitor of c-Jun N-terminal kinases (JNK) 2 and 3 . JNKs are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular processes such as proliferation, differentiation, migration, aging, and apoptosis .
Mode of Action
TCS JNK 5a selectively inhibits JNK2 and JNK3 by targeting the ATP binding site . The pIC50 values for JNK3 and JNK2 are 6.7 and 6.5, respectively . This means that TCS JNK 5a has a higher affinity for JNK3 than for JNK2.
Biochemical Pathways
The inhibition of JNK2 and JNK3 by TCS JNK 5a affects the MAPK signaling pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, leading to cellular responses. By inhibiting JNK2 and JNK3, TCS JNK 5a can modulate these responses.
Result of Action
The molecular and cellular effects of TCS JNK 5a’s action are primarily related to its inhibition of JNK2 and JNK3. This can lead to changes in cellular processes controlled by the MAPK pathway, potentially affecting cell proliferation, differentiation, and apoptosis .
Action Environment
The action, efficacy, and stability of TCS JNK 5a can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that the choice of solvent can impact its bioavailability . Additionally, factors such as temperature and pH could potentially affect the compound’s stability and activity.
Biochemical Analysis
Biochemical Properties
TCS JNK 5a is a selective inhibitor of JNK2 and JNK3 . It displays no significant activity at a range of other protein kinases including EGFR, ErbB2, cdk2, PLK-1, and Src . The pIC50 values for JNK3 and JNK2 are 6.7 and 6.5, respectively .
Cellular Effects
It is known that JNKs play a crucial role in mediating diseases such as Alzheimer’s and Parkinson’s, which are neurodegenerative diseases . Therefore, the inhibition of JNK2 and JNK3 by TCS JNK 5a could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
TCS JNK 5a exerts its effects at the molecular level by inhibiting JNK2 and JNK3 This inhibition could potentially lead to changes in gene expression and enzyme activation or inhibition
Dosage Effects in Animal Models
It is known that JNK inhibitors have shown improvement of anticancer drug sensitivity in animal models .
Transport and Distribution
It is known that scaffold proteins regulate protein availability and subcellular localization, which are important regulators of signal transduction .
Subcellular Localization
It is known that scaffold proteins regulate protein availability and subcellular localization, which are important regulators of signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCS JNK 5a involves the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-ylamine with naphthalene-1-carboxylic acid. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of TCS JNK 5a follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
TCS JNK 5a primarily undergoes substitution reactions due to the presence of reactive functional groups such as the cyano group and the amide linkage. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. These reactions are usually performed in aqueous or organic solvents at controlled temperatures.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
TCS JNK 5a has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the inhibition of c-Jun N-terminal kinase 2 and c-Jun N-terminal kinase 3 in various chemical reactions.
Biology: Researchers use it to investigate the role of c-Jun N-terminal kinases in cellular processes such as apoptosis, inflammation, and stress responses.
Medicine: TCS JNK 5a is employed in preclinical studies to explore its potential therapeutic effects in diseases like Alzheimer’s, Parkinson’s, and cancer.
Industry: It is used in the development of new drugs and therapeutic agents targeting c-Jun N-terminal kinases
Comparison with Similar Compounds
Similar Compounds
SP600125: Another c-Jun N-terminal kinase inhibitor, but less selective compared to TCS JNK 5a.
JNK Inhibitor VIII: Similar in function but with different selectivity and potency profiles.
AS601245: A c-Jun N-terminal kinase inhibitor with a broader range of kinase inhibition
Uniqueness
TCS JNK 5a is unique due to its high selectivity for c-Jun N-terminal kinase 2 and c-Jun N-terminal kinase 3, making it a valuable tool for studying these specific kinases without off-target effects. Its potency and selectivity profile distinguish it from other c-Jun N-terminal kinase inhibitors .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c21-12-17-15-9-3-4-11-18(15)24-20(17)22-19(23)16-10-5-7-13-6-1-2-8-14(13)16/h1-2,5-8,10H,3-4,9,11H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGDQGAFSDMBLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354224 | |
Record name | JNK Inhibitor IX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312917-14-9 | |
Record name | JNK Inhibitor IX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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